5-benzylidene-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-benzylidene-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione (BEPP) is a pyrimidine derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. BEPP has been shown to possess various biological and pharmacological properties, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of 5-benzylidene-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and pathways involved in cellular processes such as DNA replication and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to possess antifungal, antibacterial, and antiviral properties. Additionally, this compound has been shown to act as a fluorescent probe for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-benzylidene-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its simple and efficient synthesis method. This compound is also a versatile molecule with potential applications in various fields. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-benzylidene-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could focus on the development of novel this compound derivatives with improved solubility and pharmacological properties. Another area of research could focus on the use of this compound as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Scientific Research Applications
5-benzylidene-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess antitumor, antifungal, antibacterial, and antiviral properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Properties
IUPAC Name |
(5E)-5-benzylidene-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-25-15-10-8-14(9-11-15)21-18(23)16(17(22)20-19(21)24)12-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,22,24)/b16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEQBEAHIJMPEB-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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